molecular formula C20H20Cl2N2O4 B6538803 2-(2,4-dichlorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1070960-79-0

2-(2,4-dichlorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6538803
CAS No.: 1070960-79-0
M. Wt: 423.3 g/mol
InChI Key: NPGDQYUWEQZSHS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a useful research compound. Its molecular formula is C20H20Cl2N2O4 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.0800125 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide, commonly referred to as a derivative of dichlorophenoxyacetic acid, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a dichlorophenoxy moiety and a morpholine ring, suggesting possible interactions with various biological targets.

  • Molecular Formula : C20_{20}H21_{21}Cl2_{2}N3_{3}O4_{4}
  • Molecular Weight : 426.31 g/mol
  • CAS Number : 42740-31-8

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells. The presence of the morpholine group is particularly significant as it may enhance solubility and bioavailability, facilitating interaction with receptors or enzymes involved in various pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives containing the dichlorophenoxy group showed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures achieved IC50_{50} values in the low micromolar range (1.61 ± 1.92 µg/mL) against human cancer cell lines such as A-431 and Jurkat .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A-431
Compound 101.98 ± 1.22Jurkat

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored in animal models. In particular, derivatives featuring a morpholine moiety have shown protective effects in the maximal electroshock (MES) seizure test, indicating that the structural features contribute to their efficacy .

CompoundDose (mg/kg)Protection Time (h)
Morpholine Derivative1000.5
Morpholine Derivative3004

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-donating groups on the phenyl ring enhances biological activity. The dichlorophenoxy group appears to be crucial for maintaining cytotoxicity and enhancing interaction with target proteins involved in apoptosis and cell cycle regulation .

Case Studies

  • Antitumor Efficacy : In a comparative study, a series of phenylthiazole derivatives were evaluated for their antitumor activity against multiple cell lines. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxic effects, supporting the notion that similar modifications could enhance the efficacy of this compound against cancer cells .
  • Anticonvulsant Studies : In animal models, several morpholine-containing compounds demonstrated varying degrees of protection against seizures induced by electrical stimulation. These findings suggest a promising avenue for further research into developing new anticonvulsant agents based on this compound's framework .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O4/c21-15-3-6-18(17(22)12-15)28-13-19(25)23-16-4-1-14(2-5-16)11-20(26)24-7-9-27-10-8-24/h1-6,12H,7-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGDQYUWEQZSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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